molecular formula C10H18NO4+ B11748967 [(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium

[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium

Cat. No.: B11748967
M. Wt: 216.25 g/mol
InChI Key: YUCNWOKTRWJLGY-MRVPVSSYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium is a quaternary ammonium compound with a unique structure that includes a carboxylic acid group and an enoyloxy group

Preparation Methods

The synthesis of [(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of (2R)-3-carboxy-2-hydroxypropyltrimethylammonium with prop-2-enoyl chloride under basic conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the enoyloxy group to an alcohol.

    Substitution: The enoyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential role in cellular processes and as a component in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

[(2R)-3-carboxy-2-(prop-2-enoyloxy)propyl]trimethylazanium can be compared with other quaternary ammonium compounds such as:

    (3-Carboxy-2-®-Hydroxy-Propyl)-Trimethyl-Ammonium: Similar in structure but with a hydroxy group instead of an enoyloxy group.

    PC(140/201(11Z)): A phosphatidylcholine derivative with different fatty acid chains.

    PC(181(9Z)/204(8Z,11Z,14Z,17Z)): Another phosphatidylcholine derivative with distinct fatty acid composition.

Properties

Molecular Formula

C10H18NO4+

Molecular Weight

216.25 g/mol

IUPAC Name

[(2R)-3-carboxy-2-prop-2-enoyloxypropyl]-trimethylazanium

InChI

InChI=1S/C10H17NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h5,8H,1,6-7H2,2-4H3/p+1/t8-/m1/s1

InChI Key

YUCNWOKTRWJLGY-MRVPVSSYSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C=C

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.